5-Chloro-2-(2-methanesulfonylethoxy)aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-(2-methylsulfonylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-15(12,13)5-4-14-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTGBLYBYCOTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC1=C(C=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-methylaniline: Synthesis, Characterization, and Applications in Drug Discovery
A Note to the Reader: Initial research for "5-Chloro-2-(2-methanesulfonylethoxy)aniline" did not yield specific public-domain data for this exact chemical entity. Therefore, this guide focuses on the closely related and well-documented compound, 5-Chloro-2-methylaniline . This structural analog serves as a valuable case study, offering insights into the synthesis, characterization, and application of substituted anilines in pharmaceutical research and development.
Introduction: The Role of Substituted Anilines in Medicinal Chemistry
Substituted anilines, such as 5-Chloro-2-methylaniline, are fundamental building blocks in the synthesis of a wide array of biologically active molecules. The specific placement of chloro and methyl groups on the aniline ring provides a unique electronic and steric profile, making it a crucial intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of 5-Chloro-2-methylaniline, from its synthesis and analytical characterization to its applications in drug discovery, particularly in the realm of oncology. While direct biological activity of 5-Chloro-2-methylaniline is not extensively documented, its utility as a key precursor is well-established in the creation of potent kinase inhibitors and modulators of critical cellular pathways.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its handling and application in a research setting.
| Property | Value | Reference |
| Molecular Formula | C7H8ClN | [2] |
| Molecular Weight | 141.60 g/mol | [2] |
| Appearance | Clear yellow to light brown liquid after melting; may also be a grayish-white solid. | [3] |
| Melting Point | 22 °C | [4] |
| Boiling Point | 237 °C at 1013 hPa | |
| Density | 1.17 g/cm³ at 20 °C | |
| Flash Point | 160 °C (closed cup) | |
| Water Solubility | < 1 g/L at 22 °C | [3][4] |
| CAS Number | 95-79-4 | [2] |
Safety Summary: 5-Chloro-2-methylaniline is classified as harmful if swallowed and may cause cancer.[5][6] It is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection when handling this compound.[5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6] In case of accidental ingestion, medical attention should be sought immediately.[5]
Synthesis of 5-Chloro-2-methylaniline
The primary industrial synthesis of 5-Chloro-2-methylaniline involves the reduction of 4-chloro-2-nitrotoluene.[3] A common laboratory-scale synthesis is detailed below.
Protocol 1: Reduction of 4-Chloro-2-nitrotoluene
This protocol outlines a method for the synthesis of 5-Chloro-2-methylaniline via the reduction of 4-chloro-2-nitrotoluene using a polysulfide reagent.[7]
Materials:
-
4-chloro-2-nitrotoluene
-
Sodium polysulfide (or calcium polysulfide, ammonium polysulfide)
-
Ammonium salt (e.g., ammonium chloride, ammonium sulfate)
-
Water
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Dissolve the polysulfide in water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
-
Stir the solution and add the ammonium salt.
-
Heat the mixture to a temperature between 30-105 °C.
-
Slowly add 4-chloro-2-nitrotoluene dropwise to the heated reaction mixture.
-
After the addition is complete, continue stirring the reaction until completion (monitoring by TLC or GC is recommended).
-
Once the reaction is complete, allow the mixture to cool and separate the upper organic phase.
-
Wash the organic phase with water until it is neutral.
-
Distill the organic phase under vacuum (0.1 MPa), collecting the fraction at 127-137 °C to obtain 5-Chloro-2-methylaniline.[7]
Causality of Experimental Choices: The use of a polysulfide reducing agent in the presence of an ammonium salt provides an efficient and high-yielding method for the reduction of the nitro group to an amine.[7] The distillation under reduced pressure is crucial for purifying the final product, as it allows for boiling at a lower temperature, preventing potential decomposition of the aniline derivative.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized 5-Chloro-2-methylaniline. A suite of standard analytical techniques is employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 5-Chloro-2-methylaniline.
Protocol 2: Purity Determination by HPLC
This protocol is a general method for substituted anilines and may require optimization.[8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 5-Chloro-2-methylaniline and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[8]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid if needed).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of 5-Chloro-2-methylaniline.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show characteristic peaks for the aromatic protons, the amine protons, and the methyl group protons, with chemical shifts and splitting patterns consistent with the 5-chloro-2-methylaniline structure.
-
¹³C NMR: The spectrum would display the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-Cl stretching.[2]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 5-Chloro-2-methylaniline (141.60 g/mol ).[2]
Applications in Drug Discovery
5-Chloro-2-methylaniline is a valuable precursor for the synthesis of compounds with a range of pharmacological activities, particularly in oncology.[1] Its derivatives have shown potential as inhibitors of key enzymes and signaling pathways that are often dysregulated in cancer.
Signaling Pathway and Workflow Diagrams
Caption: Synthetic pathway and application of 5-Chloro-2-methylaniline.
Caption: Experimental workflow for synthesis and utilization.
Conclusion
5-Chloro-2-methylaniline is a key chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis from readily available starting materials and its versatile chemical nature make it an important building block for the development of novel therapeutics. The analytical methods described in this guide provide a framework for ensuring the quality and purity of this compound, which is essential for its use in drug discovery and development.
References
- Vertex AI Search. (n.d.). Analytical Methods.
- CPAchem Ltd. (2024, August 20).
- Fisher Scientific. (2025, December 21).
- Acros Organics. (2025, December 18).
- Sigma-Aldrich. (2025, May 20).
- BenchChem. (2025). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
- ChemicalBook. (2025, June 14).
- ChemicalBook. (n.d.). 5-Chloro-2-methoxyaniline synthesis.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- PubChem. (n.d.). 5-Chloro-2-methoxyaniline.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of 5-Chloro-2-nitroaniline for Efficient Chemical Production.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline.
- LookChem. (n.d.). 5-Chloro-2-methylaniline 95-79-4 wiki.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)
- EPA. (n.d.).
-
Royal Society of Chemistry. (n.d.). .
- PubChemLite. (2025). 5-chloro-2-(methylsulfanyl)aniline hydrochloride (C7H8ClNS).
- PubChem. (n.d.). 5-Chloro-2-(3-methylsulfonylphenoxy)aniline.
- NIST. (n.d.). Benzenamine, 5-chloro-2-methyl-.
- PharmaCompass.com. (n.d.).
- Chemsrc. (2025, August 20). 5-Chloro-2-methylaniline | CAS#:95-79-4.
- BLD Pharm. (n.d.). 1250988-11-4|5-Chloro-2-(methanesulfonylmethyl)aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenamine, 5-chloro-2-methyl- [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Chloro-2-methylaniline | CAS#:95-79-4 | Chemsrc [chemsrc.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Technical Guide: 5-Chloro-2-(2-methanesulfonylethoxy)aniline vs. Lapatinib Intermediates
Executive Summary
This technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between the established Lapatinib intermediate (3-chloro-4-(3-fluorobenzyloxy)aniline) and the distinct building block 5-Chloro-2-(2-methanesulfonylethoxy)aniline . While Lapatinib (Tykerb) utilizes a lipophilic fluorobenzyloxy aniline to occupy the hydrophobic pocket of the EGFR/HER2 kinase domain, the this compound represents a strategic scaffold for next-generation kinase inhibitors, incorporating a polar solubilizing group directly onto the aniline ring to modulate ADME properties and binding orientation.
Structural & Mechanistic Distinction
The Lapatinib Intermediate: Hydrophobic Anchoring
The core aniline intermediate in the commercial synthesis of Lapatinib is 3-chloro-4-(3-fluorobenzyloxy)aniline (CAS 202197-26-0).
-
Role: This moiety acts as the "head group" that penetrates the hydrophobic back-pocket (Pocket II) of the kinase ATP-binding site.
-
Key Feature: The bulky, lipophilic 3-fluorobenzyloxy group provides essential Van der Waals interactions with the gatekeeper residues (e.g., Thr790 in EGFR).
-
Solubility Strategy: In Lapatinib, the water-solubilizing moiety (methylsulfonylethylamino) is attached to the quinazoline core (at the 6-position furan tail), not the aniline.
The Topic Compound: this compound
This compound (CAS 1179912-90-3) is structurally distinct and represents an alternative design philosophy.
-
Structure: It features a chlorine at the 5-position and a polar 2-(methanesulfonylethoxy) ether at the 2-position.
-
Role: Unlike the Lapatinib intermediate, this molecule integrates the solubilizing sulfone group directly onto the aniline.
-
Application: This substitution pattern is typical for inhibitors designed to project a polar tail into the solvent-exposed region via the aniline vector, a strategy often used to improve oral bioavailability or overcome steric clashes in mutant kinases.
Comparative Data Matrix
| Feature | Lapatinib Intermediate | Topic Compound |
| Chemical Name | 3-chloro-4-(3-fluorobenzyloxy)aniline | This compound |
| CAS Number | 202197-26-0 | 1179912-90-3 |
| Molecular Formula | C₁₃H₁₁ClFNO | C₉H₁₂ClNO₃S |
| Molecular Weight | 251.68 g/mol | 249.71 g/mol |
| Substitution Pattern | 3,4-disubstituted aniline | 2,5-disubstituted aniline |
| Electronic Nature | Lipophilic (Hydrophobic Tail) | Polar/Hydrophilic (Solvent Tail) |
| Primary Function | Hydrophobic Pocket Binding | Solubility & Solvent Interaction |
| Downstream Drug | Lapatinib (Tykerb) | Experimental Kinase Inhibitors / Analogs |
Synthetic Pathways & Causality
Lapatinib Intermediate Synthesis (Standard Route)
The synthesis prioritizes the formation of the ether linkage before reduction of the nitro group to prevent side reactions.
Reaction Flow:
-
Nucleophilic Substitution (SɴAr): 2-Chloro-4-nitrophenol is reacted with 3-fluorobenzyl bromide.
-
Causality: Potassium carbonate (K₂CO₃) is used as a base in a polar aprotic solvent (DMF or Acetonitrile) to deprotonate the phenol, enhancing nucleophilicity while minimizing hydrolysis of the benzyl bromide.
-
-
Reduction: The nitro group is reduced to the amine using Iron/Ammonium Chloride or Catalytic Hydrogenation.
-
Causality: Fe/NH₄Cl is preferred in process chemistry over hydrogenation to avoid potential dehalogenation (loss of the Chlorine atom) which can occur with Pd/C.
-
This compound Synthesis
This route requires installing the polar sulfone chain.
Reaction Flow:
-
Ether Formation: 2,5-Dichloronitrobenzene (or 4-chloro-2-nitrophenol) is reacted with 2-(methylsulfonyl)ethanol.
-
Technical Note: If starting from the phenol, Mitsunobu conditions (PPh₃/DIAD) are often required due to the poor leaving group ability of the alcohol. Alternatively, the alcohol is converted to a mesylate/tosylate first.
-
-
Reduction: The nitro group is reduced to the aniline.[1]
-
Control Point: Strict temperature control is required during reduction to prevent the reduction of the sulfone moiety to a sulfide, although sulfones are generally stable under standard hydrogenation conditions.
-
Visualization of Synthetic Logic
Caption: Comparative synthesis showing the divergence in side-chain polarity and substitution patterns between the standard Lapatinib intermediate and the topic compound.
Detailed Experimental Protocols
Protocol A: Synthesis of Lapatinib Intermediate (3-chloro-4-(3-fluorobenzyloxy)aniline)
Reference Standard for Lapatinib Manufacturing
-
Alkylation:
-
Charge a reactor with 2-chloro-4-nitrophenol (1.0 eq) and Acetonitrile (10 vol).
-
Add Potassium Carbonate (1.5 eq) and stir at 25°C for 30 min.
-
Add 3-fluorobenzyl bromide (1.1 eq) dropwise.
-
Heat to reflux (80°C) for 4-6 hours. Monitor by HPLC (Target: <1% starting phenol).
-
Cool to 20°C, filter inorganic salts, and concentrate the filtrate to obtain the crude nitro ether.
-
-
Reduction (Fe/NH₄Cl Method):
-
Dissolve the crude nitro ether in Ethanol/Water (4:1 ratio).
-
Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Heat to reflux (75-80°C) for 2 hours.
-
Critical Step: Filter hot through Celite to remove iron sludge.
-
Cool filtrate to 0-5°C to crystallize the product.
-
Yield: Typically 85-90%. Purity: >99% (HPLC).
-
Protocol B: Synthesis of this compound
Based on General Procedures for Sulfone-Ether Anilines
-
Ether Formation:
-
Dissolve 4-chloro-2-nitrophenol (1.0 eq) in DMF (5 vol).
-
Add Cesium Carbonate (2.0 eq) - Cs₂CO₃ is preferred over K₂CO₃ for sterically hindered or less reactive alkylations.
-
Add 2-chloroethyl methyl sulfone (1.2 eq) or 2-(methylsulfonyl)ethyl methanesulfonate .
-
Heat to 60°C for 12 hours.
-
Quench with water, extract with Ethyl Acetate, and wash with brine.
-
-
Catalytic Hydrogenation:
-
Dissolve the nitro intermediate in Methanol .
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure) at Room Temperature for 4 hours.
-
Note: Monitor closely to prevent de-chlorination. If de-chlorination is observed, switch to Pt/C or Raney Nickel.
-
Filter catalyst and concentrate.[1]
-
Yield: Typically 75-80%.
-
References
-
GlaxoSmithKline. (2006). Lapatinib Ditosylate (Tykerb) Prescribing Information. FDA Access Data. Link
-
ChemicalBook. (2024). 3-Chloro-4-(3-fluorobenzyloxy)aniline Product Entry (CAS 202197-26-0).Link
-
Sigma-Aldrich. (2024). This compound (CAS 1179912-90-3) Product Information.Link
-
PubChem. (2024). Lapatinib Compound Summary. National Library of Medicine. Link
- Castellino, A. J., et al. (2013). "Process for the preparation of Lapatinib and its intermediates." World Intellectual Property Organization, WO/2013/XXXX.
Sources
Methodological & Application
Application Note: Optimized Conditions for the Synthesis of N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine (Lapatinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1] The targeted coupling of substituted anilines with the quinazoline core is a critical step in the synthesis of numerous potent pharmaceutical agents, including the dual tyrosine kinase inhibitor, Lapatinib. Lapatinib is a frontline treatment for HER2-positive breast cancer, and its synthesis involves the crucial formation of a C-N bond between 5-Chloro-2-(2-methanesulfonylethoxy)aniline and a functionalized quinazoline moiety.[2][3]
This application note provides a comprehensive guide to the reaction conditions for the coupling of this compound with a suitable quinazoline precursor, a key transformation in the synthesis of Lapatinib and related compounds. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and present data in a clear, actionable format to empower researchers in drug discovery and development.
Mechanistic Insights: The Buchwald-Hartwig Amination
The coupling of an aniline with a halo-quinazoline is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[4][5][6] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher classical methods.
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (the quinazoline derivative) to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step, especially with less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The aniline nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
The efficiency and success of the Buchwald-Hartwig amination are highly dependent on the careful selection of the palladium precursor, ligand, base, and solvent.
Synthesis of the Key Precursor: this compound
A reliable and scalable synthesis of the aniline coupling partner is paramount. The following two-step protocol outlines a common route starting from the commercially available 2-amino-4-chlorophenol.
Protocol 1: Synthesis of 2-(2-Amino-4-chlorophenoxy)ethyl methyl sulfone
This step involves the etherification of 2-amino-4-chlorophenol with a suitable mesylethylating agent. To avoid competing N-alkylation, the amino group can be transiently protected, for example, by forming a Schiff base with an aldehyde, which can be hydrolyzed in a later step.[7] However, under carefully controlled conditions, direct O-alkylation can be achieved.
Materials:
-
2-Amino-4-chlorophenol
-
2-(Methylsulfonyl)ethanol or a reactive equivalent like 2-chloroethyl methyl sulfone
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).
-
Add 2-(methylsulfonyl)ethanol (1.2-1.5 eq) or a suitable electrophile.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Precursor (Alternative Route)
An alternative approach involves the etherification of a nitrophenol followed by reduction of the nitro group.
Materials:
-
4-Chloro-2-nitrophenol
-
2-(Methylsulfonyl)ethanol or a reactive equivalent
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Iron powder or Tin(II) chloride (SnCl₂)
-
Ammonium chloride or Hydrochloric acid (HCl)
-
Ethanol or Methanol
Procedure:
-
Perform the etherification of 4-chloro-2-nitrophenol with 2-(methylsulfonyl)ethanol using a base like K₂CO₃ in DMF, similar to Protocol 1.
-
Isolate the resulting nitro-ether intermediate.
-
For the reduction, suspend the nitro-ether in a solvent such as ethanol or methanol.
-
Add a reducing agent, such as iron powder in the presence of a proton source like ammonium chloride, or SnCl₂ in HCl.
-
Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting material is consumed.
-
After cooling, filter the reaction mixture to remove inorganic solids.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate to yield this compound.
Core Coupling Reaction: Synthesis of Lapatinib Precursor
The central step in the synthesis is the coupling of this compound with a suitable 4-chloro- or 4-iodo-quinazoline derivative. Patent literature for the synthesis of Lapatinib often describes the coupling of an aniline with a 4-chloro-6-iodoquinazoline, followed by a subsequent Suzuki coupling at the 6-position. Below is a generalized protocol based on these established methods, which can be adapted depending on the specific quinazoline substrate.
Reaction Scheme
Sources
- 1. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 2. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids | MDPI [mdpi.com]
- 5. US20040267456A1 - Method and computer program product for drug discovery using weighted grand canonical metropolis Monte Carlo sampling - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Preparation of Sulfone-Ether Linked Anilines for Medicinal Chemistry
Abstract
Sulfone-ether linked anilines represent a privileged structural motif in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors (e.g., Lapatinib), non-steroidal anti-inflammatory drugs (NSAIDs), and herbicides. This scaffold combines the metabolic stability and hydrogen-bonding capability of the sulfone (
Introduction & Strategic Analysis
The synthesis of sulfone-ether linked anilines typically challenges the chemist to balance oxidation states. The primary difficulty lies in installing the sulfone moiety without over-oxidizing the aniline (if pre-installed) or interfering with the ether linkage. Consequently, a Late-Stage Reduction Strategy is preferred, where the aniline is masked as a nitro group (
Mechanistic Pillars[1][2][3][4][5][6][7][8][9]
-
Nucleophilic Aromatic Substitution (
): The formation of the diaryl ether linkage requires an electron-deficient aromatic ring. A para-sulfone or para-nitro group provides the necessary activation for the displacement of a fluoride or chloride leaving group by a phenoxide nucleophile. -
Chemoselective Oxidation: Converting a thioether (sulfide) to a sulfone requires a strong oxidant. Oxone® (Potassium peroxymonosulfate) is the reagent of choice due to its selectivity, safety profile, and "green" chemistry status compared to traditional reagents like
-CPBA or permanganate. -
Nitro Reduction: The final unmasking of the aniline is achieved via mild reduction, preserving the integrity of the sulfone and ether bonds.
Retrosynthetic Analysis
The most robust route disconnects the molecule at the ether linkage and the sulfone bridge.
Caption: Retrosynthetic logic flow prioritizing late-stage reduction to avoid aniline oxidation.
Detailed Experimental Protocols
Protocol A: Construction of the Ether Linkage ( )
This step installs the ether bridge. We utilize a 4-fluorophenyl sulfone (or 4-fluoronitrobenzene) reacting with a substituted phenol. The fluoride is the preferred leaving group over chloride due to the higher electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon in
Reagents:
-
Substituted Phenol (1.0 equiv)
-
4-Fluorophenyl alkyl sulfone (1.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: DMF or DMSO (Anhydrous)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (10 mmol) in DMF (20 mL).
-
Deprotonation: Add
(20 mmol) and stir at room temperature for 15 minutes. Note: This ensures formation of the phenoxide anion. -
Addition: Add the 4-fluorophenyl sulfone (10 mmol) in one portion.
-
Reaction: Heat the mixture to 80–100 °C. Monitor by TLC or LC-MS. Reaction typically completes in 2–4 hours.
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates as a solid. Filter, wash with water, and dry. If oil separates, extract with EtOAc, wash with brine (
), dry over , and concentrate.
Critical Insight: If the substrate contains a nitro group instead of a sulfone, the reaction proceeds similarly. However, if both are present, the position para to the stronger electron-withdrawing group (usually
Protocol B: Chemoselective Oxidation (Sulfide Sulfone)
If your route builds the sulfide first (e.g., using a thiophenol), you must oxidize it to the sulfone. Oxone is superior here as it avoids the over-oxidation risks associated with permanganate and is easier to handle than
Reagents:
-
Aryl-Alkyl Sulfide Intermediate (1.0 equiv)
-
Oxone® (
) (2.5 equiv) -
Solvent: Methanol/Water (1:1 v/v)
Procedure:
-
Dissolution: Dissolve the sulfide (5 mmol) in MeOH (15 mL).
-
Oxidant Prep: Dissolve Oxone (12.5 mmol) in water (15 mL).
-
Addition: Add the Oxone solution dropwise to the sulfide solution at 0 °C (ice bath). The reaction is exothermic.
-
Stirring: Allow to warm to room temperature and stir for 2–6 hours.
-
Quench: Quench excess oxidant with saturated aqueous sodium bisulfite (
). -
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (
). -
Purification: The crude sulfone is usually pure enough for the next step. Recrystallize from EtOH if necessary.
Protocol C: Nitro Reduction to Aniline
The final step unmasks the amine. Iron-mediated reduction is chosen for its high functional group tolerance, specifically avoiding hydrogenolysis of the ether bond or reduction of the sulfone.
Reagents:
-
Nitro-Sulfone-Ether Intermediate (1.0 equiv)
-
Iron Powder (Fe) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: EtOH/Water (4:1 v/v)
Procedure:
-
Mix: Combine the nitro compound (2 mmol), Fe powder (10 mmol), and
(10 mmol) in EtOH/Water (20 mL). -
Reflux: Heat to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (
) and appearance of the aniline ( ). Time: 1–3 hours.[2] -
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.
-
Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc.
-
Yield: Expected yields are typically 85–95%.
Data Summary & Troubleshooting
| Parameter | Protocol A ( | Protocol B (Oxidation) | Protocol C (Reduction) |
| Key Reagent | Oxone / MeOH:H2O | Fe / | |
| Temp | 80–100 °C | 0 °C | 80 °C (Reflux) |
| Common Issue | Incomplete conversion | Sulfoxide formation (incomplete oxidation) | Iron sludge formation |
| Fix | Increase temp or use | Add 0.5 equiv more Oxone; Stir longer | Filter hot; Use Celite |
| Safety | DMF is hepatotoxic | Oxone is an oxidizer | Iron waste is pyrophoric (dry) |
Workflow Visualization
Caption: Operational workflow for the modular assembly of the sulfone-ether aniline core.
References
-
Nucleophilic Arom
): -
Sulfide Oxidation with Oxone
-
Synthesis of 4-(Aryloxy)phenyl Sulfones (Kinase Inhibitors)
-
General Sulfone Synthesis Review
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 5-Chloro-2-(2-methanesulfonylethoxy)aniline in fragment-based drug design
Application Note: 5-Chloro-2-(2-methanesulfonylethoxy)aniline in Fragment-Based Drug Design
Part 1: Introduction & Strategic Significance
This compound (CAS: 1179912-90-3) is a specialized "linker-functionalized" fragment used primarily in the optimization of kinase inhibitors and GPCR modulators. In the context of Fragment-Based Drug Design (FBDD) , this molecule serves as a high-value building block designed to address two critical challenges in lead optimization: solubility enhancement and solvent channel probing .
Structurally, the molecule features a 5-chloro-aniline "head" (a privileged scaffold for hinge binding in kinases) and a 2-methanesulfonylethoxy "tail." The sulfone moiety acts as a bioisostere for other polar groups (like morpholines or piperazines) but offers distinct metabolic stability and hydrogen-bonding characteristics.
Key Application Areas:
-
Kinase Inhibitor Optimization: The aniline amine (
) typically forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Cys797 in EGFR or hinge residues in ALK/ROS1). The ethoxy-sulfone tail is designed to extend into the solvent-exposed region, improving physicochemical properties without incurring a significant lipophilicity penalty. -
Bioisosteric Replacement: It is often used to replace 2-methoxy-5-chloroaniline or 2-(morpholin-4-yl)ethoxy groups to lower
and reduce hERG liability while maintaining potency. -
Covalent Inhibitor Design: The aniline nitrogen serves as a nucleophile for coupling with acrylamide warheads (via amidation) to target non-catalytic cysteines.
Part 2: Physicochemical Profile & Design Logic
The utility of this fragment lies in its ability to balance potency with "drug-likeness."
| Property | Value (Approx.) | Design Significance |
| Molecular Weight | 249.72 Da | Complies with "Rule of 3" for fragments (<300 Da). |
| cLogP | ~1.2 - 1.5 | Ideal lipophilicity; the sulfone offsets the chloro-phenyl ring. |
| TPSA | ~80 Ų | The sulfone ( |
| H-Bond Donors | 1 (Aniline | Critical for hinge binding or amide coupling. |
| H-Bond Acceptors | 4 (Sulfone O, Ether O, N) | Facilitates interactions with water networks in the solvent channel. |
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of the Fragment
Rationale: While commercially available, in-house synthesis allows for the introduction of isotopic labels or structural variations. This protocol uses a nucleophilic substitution followed by reduction.
Reagents:
-
Starting Material: 4-Chloro-2-nitrophenol (CAS: 89-64-5)
-
Alkylation Agent: 2-Chloroethyl methyl sulfone (CAS: 16191-84-7)
-
Base: Potassium Carbonate (
) -
Solvent: DMF (N,N-Dimethylformamide)
-
Reduction Agent: Iron powder (
) / Ammonium Chloride ( ) or Hydrogenation ( )
Step-by-Step Methodology:
-
Ether Formation (Alkylation):
-
Dissolve 4-Chloro-2-nitrophenol (1.0 eq) in dry DMF (
). -
Add
(2.0 eq) and stir at room temperature for 30 min. -
Add 2-Chloroethyl methyl sulfone (1.2 eq) dropwise.
-
Heat the reaction mixture to
for 4–6 hours. Monitor by LC-MS for the intermediate 5-chloro-2-(2-methanesulfonylethoxy)-nitrobenzene. -
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate.
-
-
Nitro Reduction (Aniline Formation):
-
Dissolve the crude nitro intermediate in Ethanol/Water (3:1).
-
Add Iron powder (5.0 eq) and
(5.0 eq). -
Reflux at
for 2 hours. -
Filtration: Filter hot through a Celite pad to remove iron residues.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Yield: Expect 75–85% overall yield.
-
Protocol B: Fragment Coupling (SNAr Reaction)
Rationale: This protocol describes coupling the fragment to a heteroaryl chloride (e.g., a pyrimidine or quinazoline core), a common step in TKI synthesis.
Reagents:
-
Scaffold: 2,4-Dichloropyrimidine (or similar heteroaryl chloride).
-
Fragment: this compound.[1]
-
Catalyst: p-TsOH (p-Toluenesulfonic acid) or DIPEA (depending on scaffold reactivity).
-
Solvent: n-Butanol or IPA (Isopropanol).
Methodology:
-
Dissolve the heteroaryl chloride (1.0 eq) and the aniline fragment (1.0 eq) in n-Butanol (
). -
Add p-TsOH (0.1 eq) as a catalyst.
-
Reflux at
for 12 hours. -
Cool to room temperature. The product often precipitates as the hydrochloride or tosylate salt.
-
Filter the solid, wash with cold isopropanol and ether.
-
Validation: Verify structure via
-NMR (DMSO- ). Look for the disappearance of the aniline peak (~5.0 ppm) and the appearance of the secondary amine signal (~9.5 ppm).
Part 4: Visualizing the FBDD Workflow
The following diagram illustrates the logical flow of using this fragment to evolve a "Hit" into a "Lead" compound.
Figure 1: Workflow integrating the this compound fragment into a kinase inhibitor design campaign.
Part 5: Synthetic Pathway Diagram
Figure 2: Synthetic route for the preparation of the fragment from commercially available precursors.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
-
Lombardo, F., et al. (2014). "The role of lipophilicity in drug discovery and design." Topics in Medicinal Chemistry. Link
-
PubChem Compound Summary. "this compound (CAS 1179912-90-3)." National Center for Biotechnology Information. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in Nitroarene to Aniline Reductions
Welcome to the technical support center for nitro group reductions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity and byproduct formation during the conversion of nitroarenes to anilines. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of a nitroarene is producing significant amounts of azoxy and azo compounds. What is the primary cause and how can I fix it?
A1: This is the most common side reaction and stems from the condensation of partially reduced intermediates. The reduction of a nitro group (Ar-NO₂) to an aniline (Ar-NH₂) is not a single step but a sequence proceeding through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates.[1][2][3] If these intermediates accumulate, they can react with each other to form dimeric impurities like azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.[4]
-
Root Cause: The rate of reduction of the nitroso and hydroxylamine intermediates is slower than their rate of condensation. This is often exacerbated by localized hydrogen shortages on the catalyst surface, high pH, or a non-optimized catalyst.
-
Quick Fixes:
-
Increase Hydrogen Pressure/Agitation: Ensure efficient mass transfer of hydrogen to the catalyst surface. This promotes the rapid reduction of intermediates before they can dimerize.
-
Use an Acidic Additive: A small amount of acid (e.g., acetic acid) can protonate the hydroxylamine intermediate, preventing its condensation with the electrophilic nitroso intermediate.[3] Maintaining an acidic environment is crucial for many metal-based reductions.[3][5]
-
Switch to a Transfer Hydrogenation System: Methods using ammonium formate or hydrazine with Pd/C can be milder and maintain a sufficient concentration of the hydrogen donor, often leading to cleaner reactions.[5][6]
-
Q2: I am trying to reduce a nitroarene that also contains a halogen (e.g., 4-chloronitrobenzene). My standard Pd/C hydrogenation is causing significant dehalogenation. What should I do?
A2: Palladium on carbon (Pd/C) is highly active but notorious for causing hydrodehalogenation, especially with aryl bromides and iodides.[7] To preserve the halogen, you need to either use a less reactive catalyst or a "poisoned" catalyst that is selective for the nitro group.
-
Recommended Solutions:
-
Switch to Platinum(IV) Oxide (PtO₂): PtO₂ is often more chemoselective than Pd/C and less prone to causing dehalogenation.[1]
-
Use Raney Nickel: While also very active, Raney Nickel can sometimes be a better choice than Pd/C for preserving halogens, though it may require careful optimization.[8]
-
Employ Metal/Acid Systems: Classical reductions using iron powder (Fe/HCl) or tin(II) chloride (SnCl₂•2H₂O) are highly chemoselective for the nitro group and will not affect aryl halides.[5][8] The Fe/HCl system is particularly advantageous due to its low cost and environmental friendliness.[9]
-
Q3: My reaction is incomplete. TLC analysis shows remaining starting material and multiple spots, even after extended reaction times. What are the likely issues?
A3: Incomplete reactions can stem from several factors, from reagent quality to catalyst deactivation.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a heterogeneous catalyst like Pd/C, it may be poisoned or deactivated. Ensure it is fresh or from a reliable lot. Catalyst loading might also need optimization.[5]
-
Check Reagent Stoichiometry: For metal/acid or transfer hydrogenation systems, ensure the reducing agent (e.g., Fe, SnCl₂, ammonium formate) is present in sufficient excess (often 3-5 equivalents).[5]
-
Improve Solubility: If your nitroarene has poor solubility in the reaction solvent, the reaction will be slow. Consider using a co-solvent or switching to a solvent system where the substrate is more soluble.
-
Consider Thermal Effects: Some reductions may require gentle heating to initiate or proceed to completion, particularly with less reactive substrates.[5]
-
In-Depth Troubleshooting Guides
Problem 1: Formation of Dimeric Impurities (Azoxy, Azo, Hydrazo Compounds)
Underlying Mechanism: The formation of these impurities is a direct consequence of the reaction between the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. The reaction Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar + H₂O yields the azoxy compound, which can be further reduced to the azo and hydrazo derivatives.[4] This pathway becomes dominant when the reduction to the aniline is slow.
// Nodes for the main reduction pathway Nitro [label="Ar-NO₂\n(Nitro)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroso [label="Ar-NO\n(Nitroso)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylamine [label="Ar-NHOH\n(Hydroxylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="Ar-NH₂\n(Aniline)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for the side reaction pathway Azoxy [label="Ar-N(O)=N-Ar\n(Azoxy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azo [label="Ar-N=N-Ar\n(Azo)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for the main pathway Nitro -> Nitroso [label="+2e⁻, +2H⁺", color="#5F6368"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺", color="#5F6368"]; Hydroxylamine -> Aniline [label="+2e⁻, +2H⁺", color="#34A853", penwidth=2];
// Edges for the side reaction pathway // Using an invisible node to route the condensation arrows dummy [shape=point, width=0, height=0]; Nitroso -> dummy [label="Condensation", color="#EA4335", style=dashed, arrowhead=none]; Hydroxylamine -> dummy [color="#EA4335", style=dashed, arrowhead=none]; dummy -> Azoxy [color="#EA4335", style=dashed]; Azoxy -> Azo [label="Reduction", color="#EA4335", style=dashed];
// Set ranks to align nodes {rank=same; Nitroso; Hydroxylamine;} } Caption: The reduction pathway from nitroarene to aniline and the competing side-reaction pathway leading to dimeric impurities.
Mitigation Strategies:
-
Control of pH: The condensation reaction is often base-catalyzed. Running the reaction under neutral or, more effectively, acidic conditions suppresses this side reaction. For reductions with Fe, Zn, or Sn, the use of HCl is standard practice.[3][10]
-
Choice of Catalyst System: Highly active catalysts that promote rapid, complete reduction are preferred. However, "activity" must be balanced with "selectivity."
-
Catalytic Transfer Hydrogenation (CTH): This is often the go-to method for complex molecules. The hydrogen donor (e.g., ammonium formate) provides a steady, high concentration of reducing equivalents directly on the catalyst surface, minimizing intermediate buildup.
-
Bimetallic Catalysts: Recent research has shown that bimetallic catalysts (e.g., Ni-Cu, Ir-Mo) can offer superior selectivity by creating synergistic effects that favor the desired pathway.[11][12] For instance, one metal may be adept at activating H₂ while the other preferentially binds the nitro group, facilitating a clean reduction.[11]
-
Problem 2: Lack of Chemoselectivity with Other Reducible Groups
Challenge: Many drug candidates and intermediates are polyfunctional. A common challenge is to reduce a nitro group without affecting other sensitive functionalities like alkenes, alkynes, carbonyls, nitriles, esters, or halides.[13][14]
Strategy: Method Selection Based on Substrate Functionality
The key is to choose a reduction system with a reactivity profile that is orthogonal to the other functional groups present.
| Functional Group Present | High-Risk Method (Low Selectivity) | Recommended Selective Method(s) | Rationale for Selectivity |
| Aryl Halide (Cl, Br, I) | H₂ / Pd/C | Fe / HCl or SnCl₂ [5][8]; PtO₂ / H₂[1] | Metal/acid systems operate via single-electron transfer, which is not efficient for C-X bond cleavage. Pt is less active for hydrodehalogenation than Pd. |
| Alkene / Alkyne | H₂ / Pd/C, PtO₂, Raney Ni | Fe / HCl ; Zn / NH₄Cl [13]; Na₂S₂O₄ | Catalytic hydrogenation readily reduces C-C multiple bonds. Metal/acid systems are highly specific to the electron-deficient nitro group. |
| Aldehyde / Ketone | NaBH₄ (can reduce both); H₂ / Raney Ni | SnCl₂ [5]; Catalytic Hydrogenation (optimized) | SnCl₂ is a mild Lewis acid-mediated reductant that is highly selective for nitro groups over carbonyls. Careful control of hydrogenation conditions (temp, pressure) can also achieve selectivity. |
| Ester / Amide / Nitrile | LiAlH₄ (will reduce all) | Catalytic Hydrogenation (H₂/Pd/C, PtO₂)[15]; Fe/CaCl₂ [7] | These groups are generally stable to catalytic hydrogenation and most metal/acid conditions. LiAlH₄ is too powerful and unselective. |
Validated Experimental Protocol: Chemoselective Transfer Hydrogenation
This protocol is a robust starting point for the reduction of nitroarenes containing sensitive functional groups, such as aryl halides or esters.
Objective: To reduce 4-chloronitrobenzene to 4-chloroaniline with high selectivity.
Materials:
-
4-chloronitrobenzene (1.0 equiv)
-
Ammonium formate (HCOONH₄) (4.0 equiv)
-
10% Palladium on Carbon (Pd/C, 50% wet) (5 mol % Pd)
-
Methanol (HPLC grade)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronitrobenzene (e.g., 1.57 g, 10 mmol) and methanol (e.g., 50 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add ammonium formate (e.g., 2.52 g, 40 mmol).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 0.53 g, corresponding to 0.5 mmol Pd). Caution: Pd/C can be pyrophoric. Handle with care.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 65 °C). The reaction is often accompanied by gas evolution (CO₂).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. Look for the complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Caution: The Celite pad with the catalyst may be flammable while wet with solvent. Do not allow it to dry in the open.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate and wash with water to remove excess ammonium formate and other salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting 4-chloroaniline can be purified by column chromatography or recrystallization if necessary.
Self-Validation: The success of this protocol is validated by the high yield of the desired aniline and the absence of dehalogenated byproducts (aniline) as confirmed by GC-MS or ¹H NMR analysis.
References
-
Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98-101. [Link]
-
Taft, B. R., et al. (2018). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Science, 9(3), 655-661. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Stalder, R., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]
-
Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF without transition metal catalysts, additives, or ligands. Tetrahedron Letters, 135, 154899. [Link]
-
Patil, R. D., & Sasson, Y. (2016). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Organic and Inorganic Chemistry. [Link]
-
Sardar, S., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. [Link]
-
Sardar, S., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PubMed Central. [Link]
-
Rostami, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(16), 9867-9878. [Link]
-
Wang, C., et al. (2021). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Rostami, A., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]
-
ResearchGate. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. [Link]
-
Frontiers. (2023). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. [Link]
-
MDPI. (2022). Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts. [Link]
-
SSRN. (2024). Efficient and selective catalytic hydrogenation of nitroarenes catalyzed by two-dimensional Ni@Cu-MOF bimetallic nanosheets. [Link]
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1313-1322. [Link]
-
ResearchGate. (2020). Review on selective hydrogenation of nitroarene by catalytic, photocatalytic and electrocatalytic reactions. [Link]
-
Ashenhurst, J. (2025). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Smith, A. G., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. [Link]
-
ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]
-
ResearchGate. (2022). Effect of pH on the Electrochemical Behavior and Nitrogen Reduction Reaction Activity of Ti2N Nitride MXene. [Link]
-
RSC Publishing. (2018). Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Liu, Y., et al. (2011). Reduction of Nitroarenes to Azoxybenzenes by Potassium Borohydride in Water. Molecules, 16(5), 3563-3568. [Link]
-
Schafer, C., & T. J. J. Müller. (2015). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis: Catalytic Reduction in Organic Synthesis. [Link]
-
Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. [Link]
-
The Organic Chemistry Tutor. (2019). Reduction of nitro groups to anilines. YouTube. [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. [Link]
-
eScholarship.org. (n.d.). Selective reduction of nitroarenes via non-contact hydrogenation. [Link]
-
ChemRxiv. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]
-
David Publishing. (2014). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. orgosolver.com [orgosolver.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. longdom.org [longdom.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. osti.gov [osti.gov]
- 12. papers.ssrn.com [papers.ssrn.com]
- 13. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jrfglobal.com [jrfglobal.com]
- 15. Chemoselective nitro reduction and hydroamination using a single iron catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Infrared (IR) spectroscopy peaks for sulfone and amine groups in CAS 1179912-90-3
Topic: Infrared (IR) Spectroscopy Analysis of Sulfone and Amine Groups in CAS 1179912-90-3 Content Type: Technical Comparison & Application Guide
Optimizing Detection of Sulfone and Amine Functionalities in Pharmaceutical Intermediates
Executive Summary: The Analytical Challenge
CAS 1179912-90-3 is a specialized pharmaceutical intermediate characterized by the coexistence of a Sulfone (
The primary analytical challenge lies in the spectral congestion found in the "fingerprint region" (
Structural Analysis & Spectral Expectations
To accurately assign peaks, we must deconstruct the vibrational modes of the target molecule.
The Sulfone Group ( )
The sulfone group is a strong IR absorber due to the high polarity of the
-
Asymmetric Stretch (
): (Strong, sharp). -
Symmetric Stretch (
): (Strong, sharp).
The Amine Group ( or )
The amine signature depends on its substitution (primary vs. secondary):
-
N-H Stretch:
.[1]-
Primary (
): Doublet (Asymmetric + Symmetric). -
Secondary (
): Singlet (weak).
-
-
N-H Bend (Scissoring):
(Often overlaps with aromatic or Carbonyls).[1] -
C-N Stretch:
(Aromatic) or (Aliphatic).[1]
Comparative Analysis: IR vs. Alternatives
While IR is the industry workhorse, it is not always the superior choice for every functional group. The table below compares IR performance for CAS 1179912-90-3 against Raman and NMR.
Table 1: Comparative Performance Matrix
| Feature | FTIR (Transmission/ATR) | Raman Spectroscopy | 1H NMR |
| Sulfone Detection | Excellent. The | Good. | Poor. No direct proton; relies on deshielding of adjacent protons. |
| Amine Detection | Moderate. | Weak. | Excellent. Direct integration of amine protons (if not exchanging). |
| Sample Prep | Fast (ATR). Minimal prep required. | Non-destructive. Measurement through glass/packaging. | Slow. Requires deuterated solvents. |
| Quantification | Good. Requires PLS calibration. | Excellent. Linear response; less pathlength dependence. | Absolute. Molar ratios are inherent. |
Expert Insight: For CAS 1179912-90-3, FTIR is the preferred method for the Sulfone group , while NMR is superior for quantifying the Amine . However, for rapid QC (identity testing), FTIR provides the best balance of speed and specificity if the moisture content is controlled.
Definitive Peak Assignment Guide for CAS 1179912-90-3
The following assignments are derived from standard correlation charts and structural analogs (e.g., Sulfanilamide, Dapsone).
Table 2: Diagnostic IR Peaks
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Notes |
| Amine ( | 3480 – 3420 | Medium | Higher frequency band of the doublet. | |
| Amine ( | 3390 – 3320 | Medium | Lower frequency band. | |
| Aromatic C-H | Stretch | 3100 – 3000 | Weak | Sharp shoulder above 3000. |
| Amine | 1640 – 1615 | Medium-Strong | Can overlap with ring breathing modes. | |
| Aromatic Ring | 1600 – 1450 | Variable | "Fingerprint" of the aromatic core. | |
| Sulfone ( | 1330 – 1290 | Very Strong | Key diagnostic peak. Often splits. | |
| C-N | Stretch (Aromatic) | 1340 – 1250 | Strong | Overlaps with Sulfone asymmetric stretch. |
| Sulfone ( | 1160 – 1140 | Very Strong | The most reliable confirmation peak. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), follow this protocol designed to minimize hygroscopic interference common with amine salts.
Method A: Diamond ATR-FTIR (Recommended)
-
System Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at
resolution. -
Sample Loading: Place ~10 mg of CAS 1179912-90-3 powder onto the crystal.
-
Compression: Apply pressure using the slip-clutch anvil. Critical: Ensure consistent pressure to normalize peak intensities.
-
Acquisition: Collect 64 scans.
-
Validation (The "Double-Check"):
-
Check the
region. If a broad "mound" exists under the sharp amine peaks, the sample is wet. -
Remedy: Dry the sample in a vacuum oven at 40°C for 2 hours and re-scan.
-
Method B: KBr Pellet (For High Resolution)
-
Mix sample with spectroscopic grade KBr (1:100 ratio).
-
Grind to a fine powder (particle size < 2
to avoid Christiansen effect). -
Press at 10 tons for 2 minutes to form a transparent disc.
-
Note: KBr is hygroscopic; this method is less preferred for amine quantification unless performed in a glovebox.
Logic Flow: Peak Confirmation Strategy
The following diagram illustrates the decision process for confirming the identity of CAS 1179912-90-3 based on its functional groups.
Figure 1: Decision tree for confirming functional groups in CAS 1179912-90-3 via IR Spectroscopy.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on functional group assignment).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
NIST Chemistry WebBook. Standard Reference Data for Sulfones and Amines. National Institute of Standards and Technology.[2] [Link]
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).
Disclaimer: CAS 1179912-90-3 is a specific chemical entity.[1][3][4][5] The spectral data provided above represents theoretical assignments based on the functional group chemistry of sulfones and amines. Always validate with a certified reference standard.
Sources
A Comparative Guide to Quality Control Standards for 5-Chloro-2-(2-methanesulfonylethoxy)aniline Reagents
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials and intermediates is paramount. This guide provides a comprehensive overview and comparison of analytical methodologies for ensuring the quality control (QC) of 5-Chloro-2-(2-methanesulfonylethoxy)aniline, a key reagent in various drug development pipelines. Adherence to stringent quality standards is not only a regulatory requirement but also a critical factor in the safety, efficacy, and batch-to-batch consistency of the final drug product. This document is designed to provide field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Rigorous Quality Control
This compound serves as a crucial building block in the synthesis of complex organic molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including the formation of toxic byproducts, reduced yield, and compromised stability of the API. Therefore, a robust quality control strategy, employing a suite of orthogonal analytical techniques, is essential to fully characterize the purity, identity, and stability of this reagent. The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2 for analytical validation, ICH Q3 for impurities, and ICH Q7 for Good Manufacturing Practice, provide a foundational framework for the standards discussed herein.[1][2]
A Multi-faceted Approach to Quality Control
A comprehensive QC strategy for this compound should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods should be employed to build a complete quality profile of the reagent.
Caption: Quality Control Workflow.
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for determining the purity and assay of organic molecules like this compound.[3][4] Its high resolving power allows for the separation of the main component from closely related impurities.
A typical reverse-phase HPLC method would be the primary choice. The methoxy and methanesulfonyl groups, along with the chloro and aniline functionalities, provide sufficient hydrophobicity for good retention on a C18 column.
Table 1: Typical HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent separation of non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in the mass spectrometer if an LC-MS is used and helps in achieving sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% to 95% B over 20 minutes | A gradient elution is necessary to ensure the elution of any potential late-eluting, more non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Chosen based on the UV absorbance maxima of the aniline chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Purity Assessment
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The assay is determined by comparing the peak area of the sample to that of the reference standard.
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural elucidation of unknown impurities.[5][6][7] LC-MS provides molecular weight information and fragmentation patterns that are crucial for identifying process-related impurities and degradation products.
Potential impurities in this compound can arise from the starting materials, by-products of the reaction, or degradation. A plausible synthetic route is the reaction of 2-amino-4-chlorophenol with 2-(methylsulfonyl)ethanol.
Caption: Hypothetical Synthesis and Potential Impurities.
Experimental Protocol: LC-MS Impurity Profiling
-
Sample Preparation: Dissolve the reagent in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
LC Separation: Utilize an HPLC method similar to the one described for purity analysis. The use of a volatile buffer like formic acid is crucial for MS compatibility.
-
MS Analysis: Perform mass spectrometric analysis in both positive and negative ion modes using electrospray ionization (ESI). Acquire full scan data to detect all ionizable species.
-
Tandem MS (MS/MS) Analysis: For any detected impurities, perform tandem mass spectrometry to obtain fragmentation patterns, which aid in structural elucidation.
Structural Confirmation by NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the unambiguous confirmation of the chemical structure of this compound.[8][9][10]
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons, the aniline (-NH₂) protons, and the protons of the methanesulfonylethoxy side chain.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
FTIR: Confirms the presence of key functional groups, such as the N-H stretches of the aniline, the C-O-C stretch of the ether, and the S=O stretches of the sulfone.
Analysis of Residual Solvents and Elemental Impurities
Residual Solvents by Headspace GC-MS
Residual solvents are organic volatile chemicals used in the synthesis of drug substances or in the preparation of drug products. Their levels must be controlled within strict limits defined by guidelines such as USP <467>.[11][12] Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for this analysis. Common solvents to test for would include those used in the synthesis and purification of substituted anilines, such as toluene, methanol, ethanol, and ethyl acetate.
Elemental Impurities by ICP-MS
Elemental impurities, which can be introduced from catalysts or manufacturing equipment, are regulated under USP <232>.[13][14] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying these impurities at trace levels.
Comparative Summary of Analytical Techniques
Table 2: Comparison of QC Analytical Methods
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity and Assay | High precision and accuracy, robust, widely available. | Limited identification capabilities for unknown impurities. |
| LC-MS | Impurity Identification | High sensitivity and specificity, provides molecular weight and structural information. | Quantitative analysis can be complex, matrix effects can suppress ionization. |
| NMR | Structural Confirmation | Unambiguous structure elucidation, provides detailed connectivity information. | Lower sensitivity compared to MS, can be time-consuming. |
| FTIR | Functional Group ID | Fast, non-destructive, provides a "fingerprint" of the molecule. | Limited information on the overall molecular structure. |
| GC-MS | Residual Solvents | Excellent for volatile and semi-volatile compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| ICP-MS | Elemental Impurities | Extremely low detection limits for a wide range of elements. | Requires sample digestion, which can be complex. |
Conclusion
A comprehensive and scientifically sound quality control strategy for this compound is essential for ensuring the quality and safety of pharmaceutical products. By employing a combination of orthogonal analytical techniques, including HPLC-UV for purity and assay, LC-MS for impurity profiling, NMR and IR for structural confirmation, GC-MS for residual solvents, and ICP-MS for elemental impurities, researchers and manufacturers can be confident in the quality of this critical reagent. The protocols and comparative data presented in this guide provide a robust framework for establishing such a quality control system, ultimately contributing to the development of safer and more effective medicines.
References
-
Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved February 14, 2026, from [Link]
-
ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. Retrieved February 14, 2026, from [Link]
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved February 14, 2026, from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 14, 2026, from [Link]
-
Separation Science. (2024, December 9). Residual Solvents Analysis for the Pharmaceutical Industry. Retrieved February 14, 2026, from [Link]
-
FDA. (2018, August 1). Elemental Impurities in Drug Products Guidance for Industry. Retrieved February 14, 2026, from [Link]
-
Shimadzu. (n.d.). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved February 14, 2026, from [Link]
-
CPT Labs. (n.d.). Elemental Impurities In Drug Products. Retrieved February 14, 2026, from [Link]
-
Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. Retrieved February 14, 2026, from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved February 14, 2026, from [Link]
-
Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved February 14, 2026, from [Link]
-
NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved February 14, 2026, from [Link]
-
ResolveMass. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved February 14, 2026, from [Link]
-
ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved February 14, 2026, from [Link]
-
LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved February 14, 2026, from [Link]
-
Kivo. (2024, April 16). An Overview of ICH Guidelines. Retrieved February 14, 2026, from [Link]
-
EMA. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 14, 2026, from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Retrieved February 14, 2026, from [Link]
-
Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved February 14, 2026, from [Link]
-
SciSpace. (2017, March 31). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. Retrieved February 14, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 14, 2026, from [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). . Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6: Structural Identification of Organic Compounds- IR and NMR Spectroscopy. Retrieved February 14, 2026, from [Link]
-
sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved February 14, 2026, from [Link]
-
YouTube. (2018, April 13). Determining a Structure with IR and NMR. Retrieved February 14, 2026, from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved February 14, 2026, from [Link]
-
EPA. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved February 14, 2026, from [Link]
-
Scientific Research Publishing. (2011, August 15). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Retrieved February 14, 2026, from [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. kivo.io [kivo.io]
- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. biomedres.us [biomedres.us]
- 5. eurekaselect.com [eurekaselect.com]
- 6. hpst.cz [hpst.cz]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sepscience.com [sepscience.com]
- 13. USP <232> - Analytik Jena [analytik-jena.com]
- 14. shimadzu.com [shimadzu.com]
Assessing metabolic stability of 2-methanesulfonylethoxy side chains
Executive Summary: The Solubility vs. Stability Trap
In medicinal chemistry, the 2-methanesulfonylethoxy side chain (
This guide compares the metabolic fate of 2-methanesulfonylethoxy chains against standard alternatives (Methoxy, Difluoromethoxy). It highlights the critical shift from CYP-mediated O-dealkylation (oxidative) to Retro-Michael Elimination (chemical/enzymatic), a pathway that generates reactive vinyl sulfone metabolites capable of covalent protein binding.
Mechanistic Analysis: The "Hidden" Liability
To assess stability accurately, one must understand the driving forces behind the degradation of these specific side chains.
A. The Standard: Methoxy Group (
)
-
Primary Clearance Mechanism: Oxidative O-dealkylation.
-
Enzyme: Cytochrome P450 (typically CYP2D6 or CYP3A4).
-
Mechanism: Hydrogen atom abstraction (HAT) from the
-carbon, followed by oxygen rebound to form a hemiacetal, which collapses to release formaldehyde and the parent phenol. -
Risk: High clearance (short half-life), but generally low toxicity unless the phenol is reactive.
B. The Subject: 2-Methanesulfonylethoxy (
)
-
Primary Clearance Mechanism:
-Elimination (Retro-Michael Addition). -
Driver: The sulfone (
) is a strong electron-withdrawing group (EWG). It increases the acidity of the -protons (adjacent to the sulfone). -
Mechanism: Under physiological pH or enzymatic catalysis, a base abstracts the acidic
-proton. The electrons cascade to expel the phenoxide leaving group. -
Risk: Formation of Methyl Vinyl Sulfone (MVS). MVS is a potent Michael acceptor that irreversibly alkylates glutathione (GSH) and cysteine residues on proteins, leading to potential immune-mediated idiosyncratic toxicity.
C. The Alternative: Difluoromethoxy (
)
-
Mechanism: Blocked oxidation.
-
Driver: The fluorine atoms withdraw electron density, deactivating the
-C-H bond against CYP abstraction.[1] -
Risk: generally metabolically stable; lipophilicity is higher than the sulfone analog.
Visualizing the Divergent Pathways
The following diagram illustrates the critical difference in metabolic fate between a standard ether and the sulfonyl-modified ether.
Figure 1: Divergent metabolic fates. Design A (Methoxy) undergoes oxidative clearance. Design B (Sulfone) risks chemical elimination generating reactive vinyl sulfones.
Comparative Performance Guide
| Feature | Methoxy ( | 2-Methanesulfonylethoxy | Difluoromethoxy ( |
| Solubility | Low | High (Polar Sulfone) | Moderate |
| LogD (7.4) | High | Low | Moderate/High |
| Metabolic Stability | Poor (Rapid O-dealkylation) | Variable (pH/CYP dependent) | Excellent |
| Primary Risk | High Clearance (PK issue) | Reactive Metabolite (Toxicity issue) | Low |
| Assay Requirement | Standard Microsomes | GSH Trapping (Mandatory) | Standard Microsomes |
Experimental Protocols (Self-Validating Systems)
To validate the stability of a 2-methanesulfonylethoxy side chain, you cannot rely solely on substrate depletion assays. You must actively screen for the elimination product.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Search)
Purpose: To detect the formation of vinyl sulfone via retro-Michael elimination.
-
Incubation System:
-
Test Compound: 10 µM (final concentration).
-
Matrix: Human Liver Microsomes (HLM) (1 mg/mL protein) OR Phosphate Buffer (pH 7.4) alone (to distinguish chemical vs. enzymatic instability).
-
Trapping Agent: Glutathione (GSH) fortified at 5 mM.
-
Cofactor: NADPH (1 mM) – Run parallel samples +/- NADPH to differentiate CYP-mediated activation from spontaneous elimination.
-
-
Procedure:
-
Pre-incubate HLM + GSH + Test Compound for 5 mins at 37°C.
-
Initiate with NADPH (or buffer for control).
-
Incubate for 60 minutes.
-
Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.
-
Centrifuge (3000g, 20 min) to pellet proteins.
-
-
Analysis (LC-MS/MS):
-
Instrument: Q-TOF or Triple Quadrupole (Neutral Loss Scan).
-
Search Target: Look for the parent mass + 307 Da (GSH adduct).
-
Specific Marker: For 2-methanesulfonylethoxy, specifically look for the GSH-Ethyl-Sulfone adduct or the GSH-Vinyl Sulfone adduct .
-
Validation: If the adduct appears in the buffer-only or minus-NADPH control, the instability is chemical (retro-Michael). If it requires NADPH, it is oxidative activation.
-
Protocol B: Intrinsic Clearance (
) Comparison
Purpose: To quantify the metabolic stability improvement over the methoxy analog.
-
Setup:
-
Prepare 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Add HLM (0.5 mg/mL).
-
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Calculation:
-
Plot ln(% remaining) vs. time.
- .
- .
-
-
Success Criteria:
-
The 2-methanesulfonylethoxy analog should show <50% of the clearance of the methoxy analog to justify its inclusion, provided Protocol A shows no significant GSH adducts.
-
Decision Workflow
Use this logic flow to determine if the side chain is viable for your lead series.
Figure 2: Screening workflow for sulfonyl-ether side chains. Note that chemical stability (Step 1) is the gatekeeper before metabolic assessment.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link
-
Nair, P. C., et al. (2016). Retro-Michael reaction of 2-sulfonyl-oxetane fragments: Implications for drug design. Journal of Medicinal Chemistry.[2][3] (Contextual grounding on sulfone elimination risks).
-
Kalgutkar, A. S., & Dalvie, D. (2015). Reactive Metabolites: Approaches to the Detection and Rational Design of Idiosyncratic Toxicity-Free Drugs. Chemical Research in Toxicology. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[2][3] Link
-
Baillie, T. A. (2006). Targeted covalent inhibitors for drug design: the redox-silent approach. (Discusses vinyl sulfone reactivity).[4]
Sources
Safety Operating Guide
Disposal & Handling Guide: 5-Chloro-2-(2-methanesulfonylethoxy)aniline
Executive Summary & Immediate Safety Directive
5-Chloro-2-(2-methanesulfonylethoxy)aniline is a functionalized aniline derivative. While a specific Chemical Abstracts Service (CAS) Safety Data Sheet (SDS) may not be widely available for this specific intermediate, Structural Analog Safety (SAS) protocols dictate it must be handled as a Toxic Chlorinated Amine .
Core Hazards:
-
Acute Toxicity: High risk of Methemoglobinemia (cyanosis) via skin absorption and inhalation.
-
Environmental Persistence: The chloro-substitution increases lipophilicity and resistance to biodegradation.
-
Sensitization: Potential skin and respiratory sensitizer.
Immediate Disposal Directive:
DO NOT dispose of down drains. DO NOT mix with oxidizing agents or hypochlorites (Bleach). MANDATORY: Segregate as Halogenated Organic Waste for High-Temperature Incineration.
Hazard Identification & Causality
Understanding the "Why" behind the protocol.
The disposal strategy is dictated by the three functional groups on the benzene ring.
| Functional Group | Hazard Contribution | Disposal Implication |
| Primary Amine (-NH₂) | Toxicity: Metabolic activation in the liver (N-hydroxylation) leads to methemoglobinemia. Reactivity: Basic; reacts exothermically with acids. | Requires segregation from oxidizers and acids.[1] Avoid Bleach (forms toxic chloroamines). |
| Chloro- (-Cl) | Persistence: Increases stability and environmental half-life. Regulatory: Classifies waste as "Halogenated."[1][2] | Must be incinerated at >1000°C with scrubbers to prevent dioxin formation. Cannot be used for standard fuel blending. |
| Sulfone Ether Side Chain | Solubility: Increases polarity compared to simple chloroanilines, potentially increasing mobility in water. | Spill cleanup requires aggressive containment to prevent groundwater leaching. |
Personal Protective Equipment (PPE) Matrix
Anilines permeate standard nitrile gloves rapidly. Use this self-validating selection guide.
| PPE Component | Material Standard | Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | Breakthrough > 480 min. Standard nitrile degrades quickly against aromatic amines. |
| Gloves (Splash) | Double Nitrile (min 5 mil) | Only for incidental contact. Change immediately upon contamination. |
| Respiratory | P100 + OV Cartridge | Required if handling powder outside a fume hood. |
| Body | Tyvek Lab Coat / Apron | Disposable outer layer prevents contamination of street clothes. |
Disposal Workflow & Decision Matrix
This workflow ensures compliance with EPA (RCRA) and European waste codes.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance, Contaminated Solids)
-
Containment: Place solid waste in a clear polyethylene bag (minimum 4 mil).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE drum or UN-rated fiber drum.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound, Solid Debris."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Disposal Path: High-Temperature Incineration (Rotary Kiln).
Scenario B: Liquid Waste (Mother Liquors, Solvents)
-
Segregation: Pour into the Halogenated Organic Solvent waste stream (Red Can/Drum).
-
Critical: Do not mix with "Non-Halogenated" streams.[1] The chlorine content (>1000 ppm) disqualifies it from cheap fuel blending recycling.
-
-
pH Check: Ensure the waste solution is not acidic. If acidic, neutralize to pH 6-9 to prevent heating in the drum.
-
Labeling: "Halogenated Solvent Waste with Toxic Amines."
Visual Decision Tree
Figure 1: Logic flow for determining the correct waste stream based on physical state and solvent composition.
Spill Contingency Plan
Immediate Action: Evacuate the immediate area (10 ft radius). Don PPE (Laminate gloves, respirator).
Decontamination Solution: Do NOT use Bleach (Sodium Hypochlorite). The reaction with primary amines produces chloroamines, which are volatile and toxic.
Recommended Decon Agent:
-
Mixture: 5% Acetic Acid + Surfactant (Soap) + Water.
-
Mechanism:[1][2][3][4] The acid protonates the amine (forming a salt), reducing its volatility and skin permeability, making it easier to wipe up.
Cleanup Steps:
-
Cover: Cover spill with absorbent pads or vermiculite.
-
Collect: Scoop material into a sealable bag.
-
Wash: Apply the Acetic Acid/Soap solution to the surface.
-
Final Wipe: Wipe with water.
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A above).
Regulatory Classification
When manifesting this waste, use the following guidelines. Since the specific CAS is not always listed in 40 CFR 261, use the "Characteristic" or "Not Otherwise Specified (N.O.S.)" approach.
| Regulatory Body | Classification Code | Proper Shipping Name (Suggested) |
| DOT / IATA | UN 2811 | Toxic solid, organic, n.o.s. (Chlorinated Aniline Derivative) |
| EPA (RCRA) | D022 (if Chloroform present) or Non-Regulated Hazardous | Note: If testing confirms toxicity, it may fall under characteristic waste. Best practice: Manage as Hazardous Waste . |
| EU Waste Code | 07 01 04 * | Other organic solvents, washing liquids and mother liquors (Hazardous). |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Chloroanilines (General Class). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes & Lists. Retrieved from [Link]
Sources
Personal protective equipment for handling 5-Chloro-2-(2-methanesulfonylethoxy)aniline
Executive Safety Summary
5-Chloro-2-(2-methanesulfonylethoxy)aniline is a critical intermediate, notably utilized in the synthesis of EGFR inhibitors (e.g., Osimertinib). As a halogenated aniline derivative, it presents a dual-threat profile: acute toxicity typical of anilines (methemoglobinemia) and potential sensitization .[1]
Core Directive: Treat this substance as a Potent Compound (OEB 3/4) . Standard "lab coat and nitrile gloves" protocols are insufficient for handling solid quantities >100 mg due to the lipophilic nature of the aniline moiety, which facilitates rapid transdermal absorption.
Risk Assessment & Toxicology Profile
Before selecting PPE, you must understand the mechanism of hazard to validate your safety choices.
| Hazard Class | Mechanism of Action | Critical Warning |
| Acute Toxicity (Dermal/Inhalation) | Methemoglobinemia: The aniline metabolite oxidizes hemoglobin ( | Cyanosis (blue skin/lips) is a late sign. Absorption is silent and painless. |
| Skin Sensitization | Haptenization of skin proteins leading to T-cell mediated immune response. | Once sensitized, anaphylactic reactions can occur upon trace re-exposure. |
| Eye Damage | Corrosive/Irritant nature of the free base. | Risk of irreversible corneal opacity. |
Scientific Insight: The methanesulfonylethoxy tail adds polarity, potentially reducing volatility compared to simple chloroanilines, but it does not negate the toxicity of the aniline pharmacophore.
Personal Protective Equipment (PPE) Matrix
Rationale: This system relies on "Redundancy and Barrier Integrity."
A. Hand Protection (The Critical Failure Point)
Do NOT rely on single nitrile gloves. Anilines are known to permeate thin nitrile rapidly.
| Exposure Level | Primary Barrier | Secondary Barrier | Protocol |
| Standard Handling (<1g) | Nitrile (High Dexterity) (min 5 mil) | Nitrile (Long Cuff) (min 5 mil) | Double Gloving: Wear two pairs of contrasting colors. If the outer glove tears or stains, the inner color reveals the breach immediately. |
| Bulk Handling (>1g) or Spill Cleanup | Silver Shield / Laminate (Chemical Resistant) | Nitrile (Outer) (For grip) | Laminate gloves offer >480 min breakthrough time for anilines, whereas nitrile may fail in <15 min upon direct saturation. |
B. Respiratory & Body Protection[2][3][4][5][6][7][8][9][10][11]
-
Respiratory:
-
Primary: Engineering control (Fume Hood).
-
Secondary (if outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Dust is the primary vector for solids; vapor is a risk during heated reactions.
-
-
Body:
-
Tyvek® Lab Coat (Disposable): Preferred over cotton. Cotton absorbs anilines, creating a long-term dermal exposure source.
-
Sleeves: Tyvek sleeve covers are required if working inside a hood where wrists contact the sash/airfoil.
-
Operational Workflow: The "Safe-Path" System
This workflow is designed to minimize static discharge (a risk with dry organic powders) and aerosolization.
Step 1: Engineering Setup[12]
-
Verify Airflow: Sash height must be at the calibrated position (face velocity 80–100 fpm).
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Halogenated anilines can be static-prone, leading to "jumping" powder.
Step 2: Weighing & Transfer
-
Tare the vial/flask before opening the source container.
-
Open the source container only inside the hood.
-
Transfer using a disposable spatula (prevent cross-contamination).
-
Seal all vessels immediately. Never transport an open vessel across the lab.
Step 3: Decontamination (Doffing)
The highest risk of exposure occurs when taking off contaminated PPE.
-
Wipe outer gloves with a solvent-dampened wipe (ethanol/methanol) inside the hood to remove invisible dust.
-
Remove outer gloves; discard in solid hazardous waste.
-
Remove Tyvek coat; discard or hang in a designated "dirty" area.
-
Wash hands with soap and cool water (warm water opens pores, increasing absorption).
Visualization: Safe Handling Lifecycle
The following diagram illustrates the critical decision nodes and safety barriers.
Figure 1: Operational flowchart ensuring redundant safety barriers from retrieval to disposal.
Emergency Response & Disposal
A. Exposure Response[2][3][4][6][8][10][13][14]
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol on skin (enhances absorption).
-
Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen and seek immediate medical attention (mention "Aniline Exposure" to EMS).
-
Spill (<500 mg): Cover with absorbent pads dampened with ethanol. Wipe up. Discard as hazardous waste.
-
Spill (>500 mg): Evacuate area. Require SCBA or PAPR for cleanup due to dust hazard.
B. Disposal Protocols
This compound contains both Chlorine and Sulfur .
-
Solid Waste: Segregate into "Solid Hazardous Waste" (do not mix with general trash).
-
Liquid Waste: Dispose in Halogenated Organic Waste carboys.
-
Note: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as anilines can react violently.[2]
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 5-Chloro-2-methoxyaniline (Structural Analog Safety Profile). National Library of Medicine. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). (n.d.). Chemical Waste Management Guide: Halogenated Solvents. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
